molecular formula C6H8N2O2S B13565584 2-(5-Nitrothiophen-2-yl)ethan-1-amine

2-(5-Nitrothiophen-2-yl)ethan-1-amine

Cat. No.: B13565584
M. Wt: 172.21 g/mol
InChI Key: UFHRIVHCKJIQKH-UHFFFAOYSA-N
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Description

2-(5-Nitrothiophen-2-yl)ethan-1-amine is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitro group at the 5-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrothiophen-2-yl)ethan-1-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrothiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Nitrothiophen-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Nitrothiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. This compound can modulate enzyme activity and affect cellular pathways, making it useful in drug development .

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)ethan-1-amine: Lacks the nitro group, making it less reactive.

    2-(5-Aminothiophen-2-yl)ethan-1-amine: The reduced form of 2-(5-Nitrothiophen-2-yl)ethan-1-amine.

    2-(5-Bromothiophen-2-yl)ethan-1-amine: Contains a bromine atom instead of a nitro group.

Uniqueness

This compound is unique due to the presence of both a nitro group and an amine group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

2-(5-nitrothiophen-2-yl)ethanamine

InChI

InChI=1S/C6H8N2O2S/c7-4-3-5-1-2-6(11-5)8(9)10/h1-2H,3-4,7H2

InChI Key

UFHRIVHCKJIQKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])CCN

Origin of Product

United States

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